2,3-Di(tetradecoxy)propan-1-ol
Overview
Description
"2,3-Di(tetradecoxy)propan-1-ol" is a type of glycerol ether, a class of compounds characterized by their glycerol backbone substituted with ether-linked alkyl groups. Glycerol ethers are significant in various applications due to their unique chemical and physical properties. The specific structure of "2,3-Di(tetradecoxy)propan-1-ol" suggests it has two tetradecyl (C14) ether groups attached at the 2nd and 3rd positions of a propan-1-ol molecule.
Synthesis Analysis
The synthesis of complex glycerol ethers like "2,3-Di(tetradecoxy)propan-1-ol" often involves etherification reactions, where an alcohol group reacts with an alkyl halide or sulfonate ester in the presence of a base. This type of reaction can be facilitated by catalysts to improve yield and selectivity (Prasse, M. et al., 1999).
Molecular Structure Analysis
The molecular structure of glycerol ethers can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). These methods provide insights into the compound's conformation, bonding, and overall molecular architecture (Toda, F. et al., 1985).
Chemical Reactions and Properties
Glycerol ethers like "2,3-Di(tetradecoxy)propan-1-ol" can undergo various chemical reactions, including oxidation, reduction, and further etherification. Their reactivity is influenced by the ether linkages and the presence of the primary alcohol group (Butera, R. et al., 2020).
Scientific Research Applications
Summary of the Application
A novel formulation based on a synthesized cationic lipid 2,3-di(tetradecyloxy)propan-1-amine, combined with polysorbate 80, was used to deliver the pCMS-EGFP plasmid into the rat retina . This research holds great expectations for other gene delivery formulations based on this cationic lipid for retinal gene therapy purposes .
Methods of Application or Experimental Procedures
Lipoplexes were created by mixing the formulation containing the cationic lipid and the polysorbate 80 with the plasmid at different cationic lipid/DNA ratios (w/w) . The lipoplexes were characterized in terms of size, charge, and capacity to condense, protect and release the DNA . In vitro transfection studies were performed in HEK-293 and ARPE-19 cells . Formulations were also tested in vivo by monitoring the expression of the EGFP after intravitreal and subretinal injections in rat eyes .
Results or Outcomes
At a 2/1 cationic lipid/DNA mass ratio, the resulted lipoplexes had 200 nm of hydrodynamic diameter . They were positively charged, spherical, protected DNA against enzymatic digestion and transfected efficiently HEK-293 and ARPE-19 cultured cells exhibiting lower cytotoxicity than Lipofectamine™ 2000 . Subretinal administrations transfected mainly photoreceptors and retinal pigment epithelial cells; whereas intravitreal injections produced a more uniform distribution of transfection through the inner part of the retina .
2. Propan-1-ol Production from Propylene
Summary of the Application
A novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support .
Methods of Application or Experimental Procedures
Particles of the catalysts were used in experiments carried out in a packed bed reactor, by passing 5 vol% propylene over the material to generate oxygenated products, with oxygen provided via reduction of the catalyst support, SrFeO 3−δ . The solid particles were subsequently re-oxidised with air in a separate step, closing the chemical loop .
Results or Outcomes
Catalysts composed of AgCl and AgAu alloy supported on SrFeO 3−δ gave up to 70–80% stable selectivity towards propan-1-ol over the temperature range 260–300 °C, with little to no formation of the secondary alcohol, propan-2-ol, albeit at low propylene conversion (∼0.5–1.5%) .
Future Directions
properties
IUPAC Name |
2,3-di(tetradecoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHLVPJJCPWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935368 | |
Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(tetradecoxy)propan-1-ol | |
CAS RN |
1561-55-3 | |
Record name | 1,2-Di-O-tetradecylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1561-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ditetradecylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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